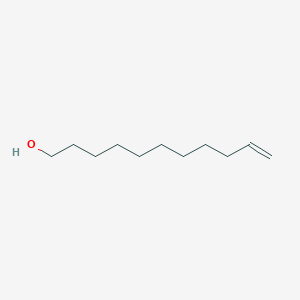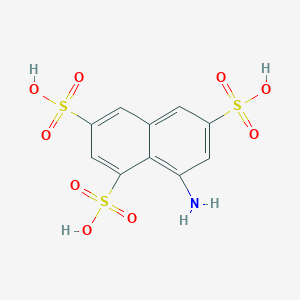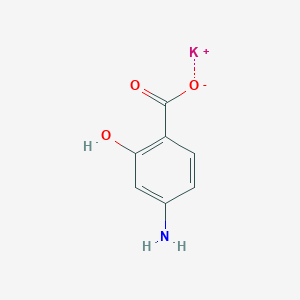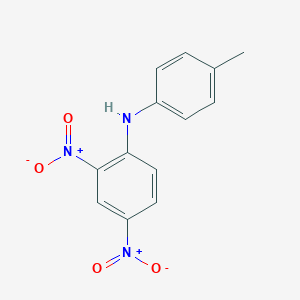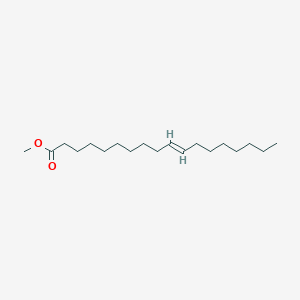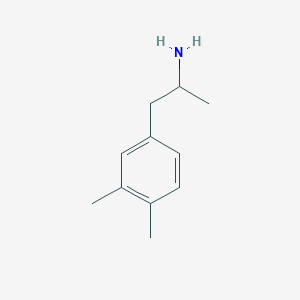
Xylopropamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xylopropamine is a stimulant drug that belongs to the amphetamine family. It is a derivative of methamphetamine and has been used in scientific research to study the effects of amphetamines on the human body. Xylopropamine is a potent stimulant that has been found to have a similar mechanism of action to other amphetamines.
作用機序
The mechanism of action of Xylopropamine is similar to that of other amphetamines. It works by increasing the release of dopamine and norepinephrine in the brain. This increase in neurotransmitter release leads to increased arousal, alertness, and focus. Xylopropamine also inhibits the reuptake of these neurotransmitters, prolonging their effects.
Biochemical and Physiological Effects:
Xylopropamine has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. Xylopropamine also increases the release of glucose and fatty acids into the bloodstream, providing the body with energy. It has also been found to increase the release of stress hormones such as cortisol.
将来の方向性
There are several future directions for research involving Xylopropamine. One area of interest is the development of new drugs that target the same neurotransmitter systems as Xylopropamine. Another area of interest is the study of the long-term effects of amphetamine use on the brain and body. Finally, research into the use of Xylopropamine as a treatment for certain medical conditions such as attention deficit hyperactivity disorder (ADHD) may also be of interest.
Conclusion:
Xylopropamine is a potent stimulant that has been used in scientific research to study the effects of amphetamines on the human body. It has a similar mechanism of action to other amphetamines and has been found to produce reliable and consistent results in test subjects. Xylopropamine has several advantages for use in lab experiments, but also has limitations due to its status as a controlled substance. Future research into Xylopropamine may involve the development of new drugs targeting the same neurotransmitter systems, the study of long-term effects of amphetamine use, and the use of Xylopropamine as a treatment for medical conditions such as ADHD.
実験室実験の利点と制限
Xylopropamine has several advantages for use in lab experiments. It is a potent stimulant that produces a reliable and consistent response in test subjects. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, Xylopropamine has several limitations. It is a controlled substance, making it difficult to obtain for research purposes. It is also a potent stimulant that can produce adverse effects in test subjects if not used properly.
合成法
The synthesis of Xylopropamine involves a series of chemical reactions that transform starting materials into the final product. The synthesis of Xylopropamine is a complex process that requires specialized knowledge and expertise. The most common method of synthesizing Xylopropamine involves the reduction of ephedrine or pseudoephedrine with lithium aluminum hydride. This reaction produces a racemic mixture of Xylopropamine, which can be separated into its enantiomers using chiral chromatography.
科学的研究の応用
Xylopropamine has been used in scientific research to study the effects of amphetamines on the human body. It has been found to have a similar mechanism of action to other amphetamines, making it a useful tool for studying the effects of these drugs. Xylopropamine has been used to study the effects of amphetamines on dopamine and norepinephrine release in the brain. It has also been used to study the effects of amphetamines on cognitive function and behavior.
特性
CAS番号 |
102-31-8 |
|---|---|
製品名 |
Xylopropamine |
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC名 |
1-(3,4-dimethylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-8-4-5-11(6-9(8)2)7-10(3)12/h4-6,10H,7,12H2,1-3H3 |
InChIキー |
ZSZUWPRERIPUBM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CC(C)N)C |
正規SMILES |
CC1=C(C=C(C=C1)CC(C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



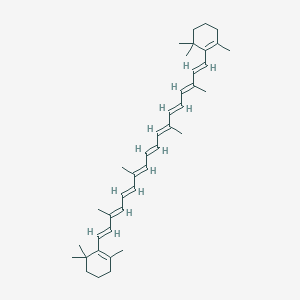
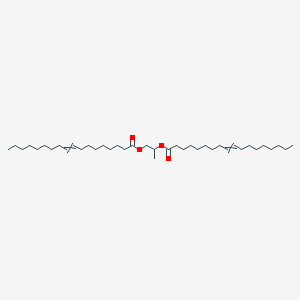





![4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate](/img/structure/B85758.png)

